D-erythro-MAPP

Beschreibung

Eigenschaften

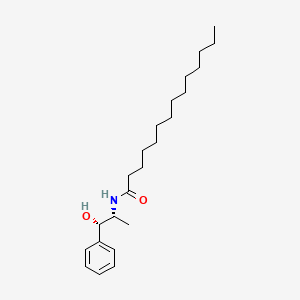

IUPAC Name |

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAZEWZHIRBZDA-NFBKMPQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931906 | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60847-25-8, 143492-38-0 | |

| Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythro-MAPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of D-erythro-MAPP

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a synthetic ceramide analog. The information presented is collated from peer-reviewed literature and technical datasheets, focusing on its molecular interactions and cellular consequences.

Introduction to this compound

This compound, chemically known as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a synthetic derivative of ceramide.[1][2] It has been identified as a specific inhibitor of alkaline ceramidase and is utilized as a tool compound in research to modulate cellular ceramide levels.[2] Its action provides insights into the role of ceramide signaling in various cellular processes, including cell growth, proliferation, and apoptosis.

Core Mechanism of Action: Inhibition of Alkaline Ceramidase

The primary mechanism of action of this compound is the selective inhibition of alkaline ceramidase.[3] Ceramidase is a critical enzyme in the sphingolipid metabolism pathway responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound prevents the breakdown of endogenous ceramide, leading to its intracellular accumulation.

This inhibitory action is stereospecific, as its enantiomer, L-erythro-MAPP, does not exhibit the same effect and is instead metabolized by the enzyme. This compound itself is poorly metabolized and remains intact within the cells, ensuring sustained inhibition of its target.

Notably, this compound is highly selective for alkaline ceramidase over acid ceramidase. This selectivity allows for the specific investigation of the pathways regulated by alkaline ceramidase activity.

Signaling Pathway and Cellular Consequences

The accumulation of endogenous ceramide induced by this compound triggers significant downstream cellular effects. Ceramide is a bioactive lipid that acts as a second messenger in a variety of signaling cascades, primarily those related to growth suppression and apoptosis.

The key cellular outcomes of this compound treatment include:

-

Induction of Cell Cycle Arrest: Increased ceramide levels lead to an arrest in the G0/G1 phase of the cell cycle.

-

Suppression of Cell Growth: By halting the cell cycle, this compound effectively suppresses cell proliferation in a time- and concentration-dependent manner.

It is important to note that this compound does not function as a direct ceramide analog in all signaling pathways. For instance, it fails to activate ceramide-activated protein phosphatase (CAPP) in vitro, suggesting its effects are primarily mediated through the elevation of endogenous ceramide levels rather than direct mimicry.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key data.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (Alkaline Ceramidase) | 1-5 µM | In vitro | |

| IC₅₀ (Acid Ceramidase) | >500 µM | In vitro | |

| Kᵢ (Alkaline Ceramidase) | 2-13 µM | In vitro | |

| IC₅₀ (Cell Viability) | 4.4 µM (MCF-7 cells) | 24 hours | |

| IC₅₀ (Cell Viability) | 15.6 µM (MCF-7 cells) | Not specified |

Table 1: Inhibitory Constants and Cellular Potency of this compound.

| Effect | Concentration | Time | Cell Line | Reference |

| Growth Suppression & G0/G1 Arrest | 5 µM | Time-dependent | HL-60 | |

| >3-fold increase in endogenous ceramide | Not specified | 24 hours | HL-60 |

Table 2: Cellular Effects of this compound Treatment.

Experimental Protocols

The investigation of this compound's mechanism of action involves several key experimental procedures. Below are generalized methodologies based on the cited literature.

5.1. In Vitro Ceramidase Activity Assay

This assay is designed to directly measure the inhibitory effect of this compound on ceramidase enzymatic activity.

References

D-erythro-MAPP as a selective alkaline ceramidase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, commonly known as D-erythro-MAPP, is a synthetic analog of ceramide that has emerged as a potent and selective inhibitor of alkaline ceramidases.[1][2] Unlike its enantiomer, L-erythro-MAPP, which is metabolized by these enzymes, this compound acts as a stable inhibitor, leading to the accumulation of endogenous ceramides within cells.[3][4] This targeted inhibition has significant downstream effects, including the induction of cell cycle arrest and suppression of cell growth, making this compound a valuable tool for studying the roles of alkaline ceramidases in cellular signaling and a potential lead compound in drug development.[3] This guide provides a comprehensive overview of this compound, including its inhibitory properties, the signaling pathways it affects, and detailed experimental protocols for its use.

Quantitative Data Presentation

The inhibitory activity and selectivity of this compound against ceramidases have been quantified in several studies. The following tables summarize these key quantitative data.

Table 1: Inhibitory Activity of this compound against Alkaline Ceramidase

| Parameter | Value (µM) | Cell Line/System | Reference |

| IC₅₀ | 1 - 5 | In vitro | |

| IC₅₀ | 1 | In vitro | |

| Kᵢ | 2 - 13 | In vitro |

Table 2: Selectivity of this compound for Alkaline vs. Acid Ceramidase

| Enzyme | IC₅₀ (µM) | Reference |

| Alkaline Ceramidase | 1 - 5 | |

| Acid Ceramidase | >500 |

Signaling Pathways and Mechanism of Action

Alkaline ceramidases are key enzymes in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation and survival. By inhibiting alkaline ceramidase, this compound disrupts this pathway, leading to an increase in intracellular ceramide levels. Ceramide itself is a bioactive lipid that can initiate signaling cascades leading to cell cycle arrest, primarily at the G0/G1 phase, and apoptosis.

Caption: this compound inhibits alkaline ceramidase, increasing ceramide and reducing S1P.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on methodologies described in the literature.

Cell Culture of HL-60 Cells

HL-60 human promyelocytic leukemia cells are a common model for studying the effects of this compound.

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Maintain cell density between 0.2 x 10⁶ and 2 x 10⁶ cells/mL. To passage, centrifuge the cell suspension at approximately 200 x g for 10 minutes, remove the supernatant, and resuspend the cell pellet in fresh medium to a density of 1 x 10⁵ cells/mL.

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from methods used to assess the direct inhibitory effect of this compound on ceramidase activity in cell lysates.

-

Preparation of Cell Homogenates:

-

Harvest HL-60 cells by centrifugation (500 x g, 5 minutes, 4°C).

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Determine the protein concentration of the homogenate using a standard method like the BCA assay.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

CHES buffer (pH 9.0)

-

Tritium-labeled C₁₆-ceramide as substrate (final concentration ~50 µM)

-

Cell homogenate (containing a specified amount of protein, e.g., 50-100 µg)

-

Varying concentrations of this compound or vehicle (DMSO)

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Extraction and Analysis of Radiolabeled Fatty Acid:

-

Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol.

-

Separate the released radiolabeled fatty acid from the unreacted ceramide substrate using thin-layer chromatography (TLC). A common solvent system for this separation is chloroform/methanol/25% ammonia (90:20:0.5, v/v/v).

-

Visualize the spots (e.g., using iodine vapor or by comparison with standards) and scrape the silica corresponding to the fatty acid.

-

Quantify the radioactivity in the scraped silica using liquid scintillation counting.

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro alkaline ceramidase inhibition assay.

Measurement of Endogenous Ceramide Levels in Cells

This protocol outlines the steps to measure the accumulation of endogenous ceramide in cells treated with this compound.

-

Cell Treatment:

-

Culture HL-60 cells to the desired density.

-

Treat the cells with this compound (e.g., 5 µM) or vehicle for a specified time course (e.g., 0-24 hours).

-

Harvest the cells by centrifugation and wash with PBS.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard method, such as the Bligh-Dyer method (chloroform/methanol/water).

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under nitrogen.

-

-

Quantification by HPLC-MS/MS:

-

Resuspend the dried lipid extract in an appropriate solvent for injection.

-

Separate the different ceramide species using high-performance liquid chromatography (HPLC), often with a C8 or C18 reversed-phase column.

-

Detect and quantify the individual ceramide species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Normalize the ceramide levels to an internal standard and the total protein or cell number.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of alkaline ceramidases. Its ability to elevate intracellular ceramide levels by blocking their degradation provides a powerful tool for investigating the complex roles of sphingolipids in cell signaling and disease. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of sphingolipid metabolism and its therapeutic potential.

References

- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 3. The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-erythro-MAPP: History, Discovery, and Core Functionalities

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a pivotal synthetic ceramide analog that has significantly contributed to the understanding of sphingolipid-mediated signaling pathways. Its discovery as a specific inhibitor of alkaline ceramidase has provided a crucial tool for investigating the cellular functions of ceramide, particularly its roles in cell cycle regulation and growth suppression. This technical guide provides a comprehensive overview of the history, discovery, core functionalities, and experimental protocols associated with this compound, tailored for researchers and professionals in drug development.

Introduction: The Sphingolipid Rheostat and the Discovery of this compound

The field of sphingolipid biochemistry has long recognized the importance of the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P) as a critical determinant of cell fate. Ceramidases, the enzymes responsible for hydrolyzing ceramide into sphingosine and a free fatty acid, are central regulators of this balance. The development of specific inhibitors for these enzymes was a crucial step in dissecting the downstream effects of ceramide accumulation.

In 1996, a seminal paper by Bielawska and colleagues described the synthesis and characterization of this compound.[1] This compound was designed as a stereoisomer of a ceramide analog and was found to be a potent and selective inhibitor of alkaline ceramidase.[1] Unlike its enantiomer, L-erythro-MAPP, which was metabolized by the enzyme, this compound acted as a stable inhibitor, leading to a significant, time- and concentration-dependent increase in endogenous ceramide levels in cultured cells.[1] This discovery provided researchers with a powerful pharmacological tool to mimic the effects of ceramide accumulation and study its downstream biological consequences.

Mechanism of Action: Selective Inhibition of Alkaline Ceramidase

This compound functions as a specific inhibitor of alkaline ceramidase, an enzyme that catalyzes the hydrolysis of ceramide to sphingosine. By blocking this enzymatic activity, this compound prevents the breakdown of endogenous ceramide, leading to its accumulation within the cell.[1] This elevation of intracellular ceramide levels is the primary mechanism through which this compound exerts its biological effects.[1]

Notably, this compound exhibits high selectivity for alkaline ceramidase over its acidic counterpart. This specificity is crucial for targeted studies of the alkaline ceramidase pathway.

Biological Effects: Induction of Cell Cycle Arrest and Growth Suppression

The primary and most well-documented biological effects of this compound are the inhibition of cell proliferation and the induction of cell cycle arrest, primarily at the G0/G1 phase. These effects have been extensively studied in various cancer cell lines, most notably in human promyelocytic leukemia (HL-60) cells. The accumulation of ceramide, a known second messenger in stress responses, triggers a cascade of signaling events that ultimately halt cell cycle progression.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Enzyme | Cell Line | Value | Reference |

| IC50 | Alkaline Ceramidase | HL-60 | 1-5 µM | |

| IC50 | Acid Ceramidase | HL-60 | >500 µM | |

| IC50 | Cell Viability | MCF-7 | 4.4 µM (24h) | |

| IC50 | Cell Viability | MCF-7 | 15.6 µM (24h) |

| Parameter | Cell Line | Treatment | Observation | Reference |

| Endogenous Ceramide Levels | HL-60 | 5 µM this compound for 24h | > 3-fold increase | |

| Cell Cycle | HL-60 | 5 µM this compound | Arrest in G0/G1 phase | |

| Sphingosine & S1P Levels | Mouse Erythrocytes (in vivo) | 2.5 nmol/g this compound (IV) | Significant decrease |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture of HL-60 Cells

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell proliferation.

-

Cell Plating: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or ethanol).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Measurement of Endogenous Ceramide Levels (Diacylglycerol Kinase Assay)

This enzymatic assay is a classic method for quantifying ceramide levels.

-

Cell Treatment and Lipid Extraction:

-

Treat HL-60 cells with this compound or vehicle control for the desired time.

-

Harvest cells and extract total lipids using the Bligh-Dyer method (chloroform:methanol:water).

-

Dry the lipid extract under nitrogen.

-

-

Phosphorylation Reaction:

-

Resuspend the dried lipids in a detergent-containing buffer (e.g., 7.5% n-octyl-β-D-glucopyranoside, 5 mM cardiolipin).

-

Prepare a reaction mixture containing the lipid extract, E. coli diacylglycerol (DAG) kinase, and a reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP and MgCl₂.

-

Incubate at room temperature for 30 minutes.

-

-

Lipid Extraction and Separation:

-

Stop the reaction and extract the lipids.

-

Separate the phosphorylated lipids by thin-layer chromatography (TLC).

-

-

Quantification:

-

Visualize the radiolabeled ceramide-1-phosphate spot using autoradiography or a phosphorimager.

-

Quantify the radioactivity and determine the amount of ceramide by comparing to a standard curve.

-

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and G0/G1 cell cycle arrest.

Experimental Workflow for Studying this compound Effects

References

The Role of D-erythro-MAPP in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase, a key enzyme in the catabolism of ceramide. By blocking the hydrolysis of ceramide into sphingosine and a fatty acid, this compound leads to the intracellular accumulation of ceramide, a critical bioactive lipid involved in a myriad of cellular processes. This technical guide provides an in-depth overview of the role of this compound in sphingolipid metabolism, its mechanism of action, and its downstream cellular effects. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant metabolic and signaling pathways.

Introduction to Sphingolipid Metabolism and the Central Role of Ceramide

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] They are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules that regulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and senescence.[2][3] The metabolic network of sphingolipids is complex and interconnected, with ceramide positioned at the central hub of both anabolic and catabolic pathways.[4]

Ceramide can be generated through several pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles sphingosine.[2] Conversely, ceramide can be metabolized to form more complex sphingolipids like sphingomyelin and glycosphingolipids, or it can be broken down by ceramidases. The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), is critical for determining cell fate. Generally, ceramide promotes anti-proliferative and pro-apoptotic signals, while S1P is associated with pro-survival and proliferative signaling.

There are three major classes of ceramidases, categorized by their optimal pH: acid, neutral, and alkaline ceramidases. Alkaline ceramidases, the target of this compound, play a crucial role in regulating the levels of ceramide and sphingosine.

This compound: A Specific Inhibitor of Alkaline Ceramidase

This compound is a synthetic ceramide analog that has been identified as a specific and potent inhibitor of alkaline ceramidase. Its enantiomer, L-erythro-MAPP, is biologically inactive. The specificity of this compound for alkaline ceramidase over acid ceramidase is a key feature that allows for the targeted investigation of the roles of this specific enzyme in cellular processes.

By inhibiting alkaline ceramidase, this compound effectively blocks the degradation of ceramide, leading to its accumulation within the cell. This elevation of endogenous ceramide levels is the primary mechanism through which this compound exerts its biological effects.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.

| Parameter | Enzyme | Value | Cell Line/System | Reference |

| IC₅₀ | Alkaline Ceramidase | 1-5 µM | in vitro | |

| IC₅₀ | Acid Ceramidase | >500 µM | in vitro |

Table 1: Inhibitory Concentration of this compound on Ceramidase Activity. This table highlights the specificity of this compound for alkaline ceramidase.

| Cell Line | Treatment | Effect on Ceramide Levels | Reference |

| HL-60 | 5 µM this compound for 24h | > 3-fold increase |

Table 2: Effect of this compound on Intracellular Ceramide Levels. This table demonstrates the direct biochemical consequence of alkaline ceramidase inhibition by this compound.

| Cell Line | Assay | IC₅₀ | Incubation Time | Reference |

| MCF-7 | Cell Viability | 4.4 µM | 24h | |

| MCF-7 | Cell Viability | 15.6 µM | Not Specified | |

| MCF-7 | Antiproliferative Activity | 30 µM | 48h | |

| HL-60 | Growth Suppression | 5 µM (significant effect) | Time-dependent |

Table 3: Effect of this compound on Cell Viability and Proliferation. This table showcases the functional consequences of ceramide accumulation induced by this compound in different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from methodologies described for measuring ceramidase activity using a fluorescent substrate.

Materials:

-

Membrane fraction isolated from cells or tissues of interest

-

This compound (and vehicle control, e.g., ethanol or DMSO)

-

NBD-C12-phytoceramide (fluorescent substrate)

-

Assay Buffer: 25 mM glycine-NaOH, pH 9.4, 5 mM CaCl₂, 150 mM NaCl, and 0.3% Triton X-100

-

Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Prepare the substrate solution by dispersing NBD-C12-phytoceramide in the Assay Buffer via sonication.

-

Pre-incubate the membrane protein (1-5 µg) with varying concentrations of this compound or vehicle control in the Assay Buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding the NBD-C12-phytoceramide substrate to a final concentration of 50 µM.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Chloroform:Methanol stop solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (lower) phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent (e.g., chloroform:methanol).

-

Separate the fluorescent product (NBD-C12-fatty acid) from the unreacted substrate using HPLC.

-

Quantify the fluorescent signal of the product to determine enzyme activity.

Measurement of Intracellular Ceramide Levels by LC-MS/MS

This protocol outlines a general procedure for the quantification of different ceramide species from cell extracts.

Materials:

-

Cultured cells treated with this compound or vehicle

-

Internal Standards (e.g., C17:0 ceramide)

-

Lipid Extraction Solvents: Chloroform, Methanol, Water

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Harvest cells (e.g., by scraping) and wash with ice-cold PBS.

-

Perform lipid extraction using a modified Bligh-Dyer method. Add a mixture of chloroform:methanol (1:2, v/v) containing the internal standard to the cell pellet.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate different ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and ammonium formate, and methanol/acetonitrile with the same additives).

-

Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for each ceramide species and the internal standard.

-

Normalize the peak areas of the endogenous ceramides to the peak area of the internal standard for accurate quantification.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cells treated with this compound or vehicle

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow Cytometer

Procedure:

-

Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the sphingolipid metabolic pathway and the mechanism of action of this compound.

Caption: Overview of the central role of ceramide in sphingolipid metabolism.

Caption: Mechanism of action of this compound in inhibiting alkaline ceramidase.

Downstream Cellular Consequences of this compound Treatment

The accumulation of intracellular ceramide induced by this compound triggers a cascade of downstream cellular events, primarily leading to anti-proliferative and pro-apoptotic outcomes.

-

Cell Cycle Arrest: A prominent effect of increased ceramide levels is the induction of cell cycle arrest, most notably in the G0/G1 phase. This prevents cancer cells from progressing through the cell cycle and dividing.

-

Induction of Apoptosis: Ceramide is a well-established second messenger in the apoptotic signaling pathway. Its accumulation can activate various downstream effectors, including protein phosphatases and caspases, ultimately leading to programmed cell death.

-

Growth Suppression: The combined effects of cell cycle arrest and apoptosis result in the potent suppression of cell growth, particularly in cancer cell lines.

Conclusion and Future Directions

This compound serves as an invaluable pharmacological tool for dissecting the intricate roles of alkaline ceramidase and ceramide in sphingolipid metabolism and cellular signaling. Its specificity allows for the targeted manipulation of ceramide levels, providing insights into the downstream consequences of ceramide accumulation. The data clearly indicate that inhibition of alkaline ceramidase by this compound leads to increased intracellular ceramide, which in turn induces cell cycle arrest and apoptosis, making it a compound of significant interest in cancer research and drug development.

Future research should focus on further elucidating the specific ceramide species that accumulate upon this compound treatment and their precise downstream targets in different cellular contexts. Moreover, exploring the therapeutic potential of this compound and other alkaline ceramidase inhibitors, both as standalone agents and in combination with other anti-cancer therapies, represents a promising avenue for the development of novel cancer treatments. The detailed protocols provided in this guide offer a solid foundation for researchers to pursue these and other related investigations.

References

- 1. Detection of Intracellular Ceramide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

Stereospecificity of D-erythro-MAPP versus L-erythro-MAPP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereospecificity of D-erythro-MAPP and its enantiomer, L-erythro-MAPP. This compound, a synthetic analog of ceramide, exhibits potent biological activity primarily through the inhibition of alkaline ceramidase, leading to the accumulation of endogenous ceramide. This accumulation triggers downstream signaling events, including cell cycle arrest and apoptosis, making it a compound of interest in cancer research. In stark contrast, L-erythro-MAPP is largely inactive, serving as a crucial negative control in experimental settings. This guide details the differential effects of these stereoisomers on cellular pathways, presents quantitative data on their activity, and provides detailed experimental protocols for their study.

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in various cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1] The intracellular concentration of ceramide is tightly regulated by a balance between its synthesis and degradation. One of the key enzymes in ceramide metabolism is ceramidase, which hydrolyzes ceramide into sphingosine and a fatty acid.[2] The inhibition of ceramidase activity presents a promising therapeutic strategy to elevate endogenous ceramide levels and thereby induce cell death in cancer cells.

(1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (this compound) is a synthetic ceramide analog that has been shown to be a potent inhibitor of alkaline ceramidase.[3] Its stereoisomer, (1R,2S)-L-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (L-erythro-MAPP), possesses the same chemical formula but a different spatial arrangement of its atoms. This guide explores the profound impact of this stereochemical difference on their biological activity.

Quantitative Comparison of this compound and L-erythro-MAPP

The biological activity of this compound and L-erythro-MAPP has been evaluated in various in vitro systems. The following tables summarize the key quantitative data, highlighting the stark differences in their efficacy.

| Parameter | This compound | L-erythro-MAPP | Cell Line | Reference |

| IC50 for Alkaline Ceramidase Inhibition | 1-5 µM | Inactive | HL-60 | [3] |

| Effect on Endogenous Ceramide Levels (at 5 µM, 24h) | > 3-fold increase | No effect | HL-60 | [3] |

| Effect on Cell Growth (at 5 µM) | Growth suppression and G0/G1 arrest | No effect | HL-60 |

Table 1: Comparative in vitro activity of this compound and L-erythro-MAPP.

| Parameter | This compound | L-erythro-MAPP | Details | Reference |

| Metabolism in HL-60 cells | Poorly metabolized, remains intact | Time- and concentration-dependent metabolism (primarily N-deacylation) | Cells were incubated with the compounds and their metabolic fate was analyzed. | |

| Substrate for Alkaline Ceramidase in vitro | Not a substrate | Metabolized to a similar extent as C16-ceramide | In vitro ceramidase assay using the compounds as substrates. |

Table 2: Differential metabolic fate of this compound and L-erythro-MAPP.

Signaling Pathways and Mechanism of Action

The stereospecific action of this compound is initiated by its selective inhibition of alkaline ceramidase. This leads to the accumulation of endogenous ceramide, a potent second messenger. L-erythro-MAPP, being a substrate for and readily metabolized by alkaline ceramidase, does not induce this accumulation and is therefore biologically inert in this context.

The accumulation of ceramide due to this compound activity triggers a downstream signaling cascade that ultimately leads to cell cycle arrest and apoptosis. A key target of ceramide is the serine/threonine protein phosphatase 2A (PP2A). Ceramide activates PP2A, which in turn dephosphorylates and destabilizes the oncoprotein c-Myc, a key regulator of cell proliferation.

Experimental Protocols

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from previously described methods.

Workflow:

Materials:

-

Cell or tissue homogenates

-

Substrate: e.g., D-ribo-C12-NBD-phytoceramide (NBD-C12-PHC)

-

Assay Buffer: 25 mM glycine-NaOH, pH 9.4, 5 mM CaCl2, 150 mM NaCl, 0.3% Triton X-100

-

This compound and L-erythro-MAPP stock solutions (in an appropriate solvent like ethanol or DMSO)

-

Organic solvents for lipid extraction (e.g., chloroform/methanol)

-

HPLC or TLC system for analysis

Procedure:

-

Prepare cell or tissue membrane homogenates: Homogenize cells or tissues in a suitable lysis buffer and isolate the membrane fraction by centrifugation.

-

Prepare the substrate: Disperse the fluorescently labeled ceramide substrate (e.g., NBD-C12-PHC) in the assay buffer by sonication to form micelles.

-

Enzyme reaction:

-

In a microcentrifuge tube, combine the membrane homogenate (containing the ceramidase) with the assay buffer.

-

Add varying concentrations of this compound or L-erythro-MAPP.

-

Pre-incubate for a short period at 37°C.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stop the reaction and extract lipids: Terminate the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the organic and aqueous phases.

-

Analysis:

-

Collect the organic (lower) phase containing the lipids.

-

Evaporate the solvent and resuspend the lipid extract in a small volume of solvent.

-

Analyze the formation of the fluorescent fatty acid product by HPLC or TLC.

-

Quantify the product to determine the ceramidase activity and the inhibitory effect of the MAPP isomers.

-

Quantification of Endogenous Ceramide Levels

This protocol outlines a general approach for the quantification of endogenous ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Workflow:

Materials:

-

Cultured cells treated with this compound, L-erythro-MAPP, or vehicle control.

-

Internal standards (e.g., C17:0 ceramide).

-

Solvents for lipid extraction (chloroform, methanol, water).

-

LC-MS/MS system.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound, L-erythro-MAPP, or vehicle for the specified time.

-

Lipid Extraction:

-

Harvest the cells and wash with PBS.

-

Perform a lipid extraction using a modified Bligh-Dyer method. This involves the addition of a chloroform/methanol/water mixture to the cell pellet, followed by vortexing and centrifugation to separate the phases.

-

Spike the samples with an internal standard before extraction to correct for sample loss.

-

-

LC-MS/MS Analysis:

-

Collect the organic phase, dry it down under nitrogen, and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample onto a reverse-phase HPLC column to separate the different ceramide species based on their acyl chain length and saturation.

-

The separated ceramides are then introduced into the mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).

-

-

Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

Conclusion

The stereospecificity of this compound versus L-erythro-MAPP provides a clear and compelling example of how subtle changes in molecular geometry can have profound effects on biological activity. This compound acts as a potent inhibitor of alkaline ceramidase, leading to the accumulation of the pro-apoptotic second messenger, ceramide. This, in turn, activates downstream signaling pathways, such as the PP2A-mediated dephosphorylation of c-Myc, resulting in cell cycle arrest and apoptosis. In contrast, L-erythro-MAPP is readily metabolized by alkaline ceramidase and does not elicit these cellular effects, making it an ideal negative control. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting ceramide metabolism and to further explore the intricate signaling networks regulated by this important class of bioactive lipids.

References

- 1. Current methods for the identification and quantitation of ceramides: An overview | Semantic Scholar [semanticscholar.org]

- 2. Alkaline Ceramidase 3 (ACER3) Hydrolyzes Unsaturated Long-chain Ceramides, and Its Down-regulation Inhibits Both Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the synthesis pathway of D-erythro-MAPP

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-MAPP, with the chemical name (1S,2R)-D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol, is a synthetic ceramide analog and a potent inhibitor of alkaline ceramidase. Its ability to modulate ceramide levels has made it a valuable tool in studying the role of sphingolipids in various cellular processes, including apoptosis and cell cycle regulation. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

It is important to note that the chemical name initially provided in the topic, "methyl (2R,3R)-2-amino-3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoate," does not correspond to the compound commonly known as this compound. This guide will focus on the synthesis of the correct and widely recognized structure of this compound.

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process. The first stage involves the stereoselective synthesis of the precursor amine, (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol, also known as D-norephedrine. The second stage is the N-acylation of this amine with myristic acid or a more reactive derivative, such as myristoyl chloride, to form the final product.

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on established protocols.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1a. Reductive Amination | L-(R)-Phenylacetylcarbinol, Benzylamine | 20% Pd(OH)₂/C, H₂ (5 kg/cm ²) | Methanol | 50 | 6 | - | Erythro:threo = 99.98:0.02 |

| 1b. Debenzylation | (1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | 20% Pd(OH)₂/C, H₂ (5 kg/cm ²) | Methanol | 24 | 7.3 | - | >98 |

| 2. N-Acylation | (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol, Myristoyl Chloride | - | Tetrahydrofuran (THF) | Room Temperature | - | High | >98 |

Note: Yields for intermediate steps are often not reported in isolation as the process can be continuous. The final yield of this compound is typically high for the acylation step.

Experimental Protocols

Stage 1: Synthesis of (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol

This stereoselective synthesis starts from L-(R)-phenylacetylcarbinol.

1. Reductive Amination to form (1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol:

-

Materials:

-

L-(R)-phenylacetylcarbinol

-

Benzylamine

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure reactor, a mixture of L-(R)-phenylacetylcarbinol (e.g., 25.0 mmol) and benzylamine (25 mmol) is prepared in methanol.

-

20% Pd(OH)₂/C catalyst is added to the mixture.

-

The reactor is pressurized with hydrogen gas to 5 kg/cm ².

-

The reaction mixture is stirred at 50°C for 6 hours.

-

After the reaction is complete, the mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.

-

2. Debenzylation to form (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol:

-

Materials:

-

Crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol from the previous step.

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

The crude intermediate is dissolved in methanol.

-

20% Pd(OH)₂/C catalyst is added.

-

The mixture is stirred under a hydrogen atmosphere (5 kg/cm ²) at 24°C for approximately 7.3 hours.

-

The reaction mixture is then filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to obtain (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol. The product can be further purified by recrystallization.

-

Stage 2: N-Acylation to form this compound

This step involves the formation of an amide bond between the precursor amine and myristoyl chloride.

-

Materials:

-

(1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol

-

Myristoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

(1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol is dissolved in anhydrous THF.

-

The solution is cooled in an ice bath.

-

Myristoyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford pure this compound.

-

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from a chiral starting material to the final acylated product, ensuring the desired stereochemistry.

Caption: Logical workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-defined process that relies on a stereoselective route to establish the correct configuration of the amino alcohol backbone, followed by a standard N-acylation reaction. The protocols outlined in this guide, when performed with appropriate care and analytical monitoring, should provide researchers with a reliable method for obtaining this important ceramidase inhibitor for their studies in sphingolipid metabolism and cell signaling.

The Alkaline Ceramidase Inhibitor D-erythro-MAPP: A Technical Guide to its Effects on Endogenous Ceramide Levels and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a potent and specific inhibitor of alkaline ceramidase. By inhibiting the hydrolysis of ceramide, this compound leads to a significant elevation of endogenous ceramide levels, a critical bioactive lipid involved in a myriad of cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and visualizes the intricate signaling pathways modulated by the resulting increase in cellular ceramide.

Introduction to this compound and Ceramide Metabolism

Ceramide, a central molecule in sphingolipid metabolism, is a key second messenger that regulates a wide range of cellular signaling pathways, influencing processes such as apoptosis, cell cycle arrest, and senescence.[1][2] The intracellular concentration of ceramide is tightly regulated by a balance between its synthesis and degradation. One of the primary catabolic pathways for ceramide is its hydrolysis into sphingosine and a free fatty acid, a reaction catalyzed by enzymes known as ceramidases.

There are three main types of ceramidases, classified by their optimal pH: acid, neutral, and alkaline. This compound is a synthetic ceramide analog that has been identified as a specific inhibitor of alkaline ceramidase.[3][4] Its stereoisomer, L-erythro-MAPP, is biologically inactive.[5] By blocking the activity of alkaline ceramidase, this compound effectively prevents the breakdown of endogenous ceramide, leading to its accumulation within the cell. This targeted elevation of ceramide levels makes this compound a valuable tool for studying the multifaceted roles of ceramide in cellular signaling and a potential therapeutic agent for diseases where increased ceramide levels may be beneficial, such as in certain cancers.

Quantitative Effects of this compound

The efficacy of this compound as an inhibitor of alkaline ceramidase and its impact on endogenous ceramide levels have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Alkaline Ceramidase) | 1-5 µM | In vitro | |

| IC50 (Acid Ceramidase) | >500 µM | In vitro | |

| Ki (Alkaline Ceramidase) | 2-13 µM | In vitro |

Table 1: Inhibitory Potency of this compound. This table highlights the specificity of this compound for alkaline ceramidase over acid ceramidase.

| Treatment | Fold Increase in Endogenous Ceramide | Time Point | Cell Line | Reference |

| 5 µM this compound | > 3-fold | 24 hours | HL-60 |

Table 2: Effect of this compound on Endogenous Ceramide Levels. This table demonstrates the significant impact of this compound treatment on the intracellular concentration of ceramide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human promyelocytic leukemia (HL-60) cells are a commonly used model to study the effects of this compound.

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in an appropriate solvent, such as ethanol or DMSO, to create a stock solution. For treatment, the stock solution is diluted in culture medium to the desired final concentration (e.g., 5 µM) and added to the cells. A vehicle control (medium with the same concentration of the solvent) should always be run in parallel.

Measurement of Endogenous Ceramide Levels by HPLC

This protocol outlines a common method for the quantification of intracellular ceramide.

-

Lipid Extraction:

-

After treatment, harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform:methanol (1:2, v/v).

-

Separate the phases by adding chloroform and water.

-

Collect the lower organic phase containing the lipids.

-

-

Ceramide Quantification:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in a suitable solvent for HPLC analysis.

-

Separate ceramide species using a reverse-phase C18 column.

-

Detect and quantify ceramide using a suitable detector, such as a UV detector or by derivatization with a fluorescent probe followed by fluorescence detection.

-

Normalize ceramide levels to a relevant parameter, such as total phosphate or protein concentration.

-

Alkaline Ceramidase Activity Assay

This assay measures the enzymatic activity of alkaline ceramidase in the presence and absence of this compound.

-

Preparation of Cell Lysates:

-

Harvest and wash cells as described above.

-

Lyse the cells by sonication or Dounce homogenization in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Separate the membrane fraction, where alkaline ceramidase is predominantly located, by ultracentrifugation.

-

-

Enzymatic Reaction:

-

Resuspend the membrane fraction in an alkaline buffer (e.g., 25 mM glycine-NaOH, pH 9.0, containing 5 mM CaCl2 and 0.3% Triton X-100).

-

Pre-incubate the membrane fraction with this compound or vehicle control.

-

Initiate the reaction by adding a radiolabeled or fluorescently tagged ceramide substrate (e.g., [3H]C16-ceramide or NBD-C12-phytoceramide).

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Product Quantification:

-

Stop the reaction by adding a chloroform:methanol mixture.

-

Extract the lipids and separate the fatty acid product from the unreacted ceramide substrate using thin-layer chromatography (TLC).

-

Quantify the amount of released fatty acid using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates).

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound-induced ceramide elevation on cell cycle progression.

-

Cell Preparation:

-

Harvest cells after treatment with this compound.

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding dye such as propidium iodide (PI) or DAPI. The staining solution should also contain RNase A to prevent staining of double-stranded RNA.

-

Incubate the cells in the dark at room temperature or 4°C to allow for stoichiometric DNA staining.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the DNA dye with an appropriate laser and collect the fluorescence emission.

-

Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Visualizations

The elevation of endogenous ceramide levels by this compound triggers a cascade of downstream signaling events that ultimately lead to cellular responses such as cell cycle arrest and apoptosis.

Mechanism of Action of this compound

This compound's primary mechanism is the direct inhibition of alkaline ceramidase, preventing the degradation of ceramide.

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation.

Ceramide-Mediated Signaling Pathways

The accumulation of ceramide initiates several key signaling cascades. One of the well-established pathways involves the activation of protein phosphatase 2A (PP2A). Ceramide can also activate a specific protein kinase known as Ceramide-Activated Protein Kinase (CAPK), which has been identified as Kinase Suppressor of Ras (KSR).

Caption: Elevated ceramide activates PP2A and the CAPK/KSR-Raf-1 pathway.

Experimental Workflow for Studying this compound Effects

A typical experimental workflow to investigate the cellular consequences of this compound treatment is outlined below.

Caption: Workflow for investigating this compound's cellular effects.

Conclusion

This compound is a powerful and specific pharmacological tool for elevating endogenous ceramide levels through the targeted inhibition of alkaline ceramidase. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative effects, and the experimental approaches used for its characterization. The ability to manipulate intracellular ceramide concentrations with this compound offers significant opportunities for advancing our understanding of ceramide-mediated signaling in health and disease and holds promise for the development of novel therapeutic strategies. Further research into the diverse downstream effects of ceramide accumulation will continue to uncover the intricate roles of this fascinating bioactive lipid.

References

- 1. Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase suppressor of Ras is ceramide-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Phosphorylation of Raf by ceramide-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of D-erythro-MAPP in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-1-(3-myristoyloxytetradecanoylamino)-2-hydroxy-3-(4-nitrophenyl)propane (D-erythro-MAPP) is a synthetic ceramide analog that has emerged as a critical tool for investigating the intricate roles of sphingolipids in cellular signaling. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its mechanism of action and its impact on fundamental cellular processes. By serving as a specific inhibitor of alkaline ceramidase, this compound elevates endogenous ceramide levels, leading to significant consequences for cell growth, proliferation, and survival.[1][2] This document details the signaling pathways modulated by this compound, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study.

Introduction to this compound and Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that play pivotal roles in a multitude of cellular functions, including cell growth, differentiation, senescence, and apoptosis.[3][4] The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Ceramide, a central molecule in sphingolipid metabolism, is a well-established pro-apoptotic and anti-proliferative second messenger. Its intracellular concentration is tightly regulated by a network of enzymes responsible for its synthesis and degradation.

One of the key enzymes in ceramide catabolism is alkaline ceramidase, which hydrolyzes ceramide into sphingosine and a free fatty acid. This compound has been identified as a specific, cell-permeable inhibitor of this enzyme. Its ability to selectively target alkaline ceramidase makes it an invaluable pharmacological tool to artificially increase intracellular ceramide levels and study the downstream consequences.

Mechanism of Action of this compound

The primary biological function of this compound is the competitive inhibition of alkaline ceramidase. This inhibition leads to the accumulation of endogenous ceramide within the cell. It is important to note that this compound is a poor inhibitor of acid ceramidase, highlighting its specificity for the alkaline isoform. The elevation of ceramide levels mimics the cellular response to various stress stimuli that naturally lead to ceramide generation, such as treatment with tumor necrosis factor-alpha (TNF-α), chemotherapeutic agents, or irradiation.

The increased ceramide concentration triggers a cascade of downstream signaling events that ultimately impact cellular processes. These include the suppression of cell growth and the induction of cell cycle arrest, particularly at the G0/G1 phase.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data related to the inhibitory activity of this compound and its effects on cellular viability.

| Parameter | Value | Enzyme/Cell Line | Comments |

| IC50 for Alkaline Ceramidase | 1 µM | In vitro | Specific inhibitor of alkaline ceramidase. |

| IC50 for Acid Ceramidase | 500 µM | In vitro | Demonstrates high selectivity for the alkaline isoform. |

| Effect on Endogenous Ceramide Levels | > 3-fold increase | HL-60 cells | Time- and concentration-dependent elevation after 24 hours of treatment. |

| IC50 for Cell Viability (MCF-7) | 4.4 µM and 15.6 µM | MCF-7 cells | Dose-dependent reduction in cell viability. |

Signaling Pathways Modulated by this compound

The inhibition of alkaline ceramidase by this compound initiates a signaling cascade primarily driven by the accumulation of ceramide. This pathway is interconnected with the broader sphingolipid metabolism and apoptosis signaling networks.

References

The Impact of D-erythro-MAPP on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and selective inhibitor of alkaline ceramidase, an enzyme critical to sphingolipid metabolism. By blocking the hydrolysis of ceramide, this compound induces the accumulation of this bioactive lipid within the cell. Elevated endogenous ceramide levels serve as a potent intracellular signal, leading to the suppression of cell growth and inducing cell cycle arrest at the G₀/G₁ phase. This guide provides an in-depth review of the mechanism of action of this compound, its quantitative effects on enzymatic activity and cell viability, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved in its cytostatic effects.

Introduction

The regulation of the cell cycle is a fundamental process in cellular biology, and its dysregulation is a hallmark of cancer. The sphingolipid ceramide has emerged as a critical second messenger that mediates cellular responses to stress, culminating in growth arrest, differentiation, and apoptosis. The intracellular concentration of ceramide is tightly regulated by a balance of synthesis and degradation, with ceramidases playing a key role in its catabolism by hydrolyzing it into sphingosine and a fatty acid.

This compound (also referred to as D-e-MAPP) is a synthetic ceramide analogue that acts as a specific inhibitor of alkaline ceramidases.[1] Unlike its enantiomer, L-erythro-MAPP, which is metabolized by the enzyme, this compound is a poor substrate and functions by blocking the enzyme's catalytic activity.[2] This inhibition leads to a significant, time- and concentration-dependent increase in endogenous ceramide levels.[2] The resulting accumulation of ceramide triggers an anti-proliferative response, primarily characterized by a robust arrest of the cell cycle in the G₀/G₁ phase, making this compound a valuable tool for studying ceramide signaling and a potential lead compound for therapeutic development.[2]

Mechanism of Action

The primary molecular target of this compound is alkaline ceramidase. It exhibits high selectivity for alkaline ceramidases over acid ceramidase.[2] The inhibition of this enzyme prevents the breakdown of ceramide, leading to its accumulation within the cell. Elevated ceramide levels then initiate a signaling cascade that impinges directly on the core cell cycle machinery.

The accumulated ceramide modulates the expression and activity of key G₁ phase regulators. Specifically, ceramide has been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. Simultaneously, it promotes the downregulation of Cyclin D1, a critical cyclin for G₁ progression.

The sequence of events is as follows:

-

Inhibition of Alkaline Ceramidase: this compound binds to and inhibits alkaline ceramidase.

-

Ceramide Accumulation: Intracellular ceramide levels increase significantly.

-

Modulation of G₁ Regulators:

-

p21 Induction: Expression of the CDK inhibitor p21 is increased.

-

Cyclin D1 Reduction: Expression of Cyclin D1 is decreased.

-

-

Inhibition of CDK4/6: The combination of reduced Cyclin D1 and increased p21 leads to the inhibition of CDK4 and CDK6 activity.

-

Hypophosphorylation of Rb: The retinoblastoma protein (Rb), a primary substrate of Cyclin D-CDK4/6 complexes, remains in its active, hypophosphorylated state.

-

E2F Sequestration: Active Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the genes required for S-phase entry.

-

G₀/G₁ Arrest: The cell is unable to pass the G₁ restriction point and enters a state of growth arrest.

Quantitative Data Presentation

The inhibitory effects of this compound have been quantified in various assays, primarily using human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Assay | Value | Reference Cell/System |

|---|---|---|---|

| IC₅₀ | Alkaline Ceramidase | 1 - 5 µM | In vitro enzyme assay |

| IC₅₀ | Acid Ceramidase | > 500 µM | In vitro enzyme assay |

| Kᵢ | Alkaline Ceramidase | 2 - 13 µM | In vitro enzyme assay |

| IC₅₀ | Cell Viability | 4.4 µM | MCF-7 Cells (24h) |

Data compiled from multiple sources.

Table 2: Cellular Effects of this compound Treatment

| Parameter | Condition | Result | Cell Line |

|---|---|---|---|

| Endogenous Ceramide | 5 µM D-e-MAPP (24h) | > 3-fold increase over baseline | HL-60 |

| Cell Cycle Phase | 5 µM D-e-MAPP | Arrest in G₀/G₁ phase | HL-60 |

| Cell Growth | Concentration-dependent | Suppression | HL-60 |

Data compiled from Bielawska, A., et al. (1996).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

This protocol is based on standard procedures for culturing HL-60 suspension cells.

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Sub-culture: Maintain cell density between 1 x 10⁵ and 9 x 10⁵ cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension (150 x g, 5 minutes), removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at a seeding density of 1 x 10⁵ cells/mL.

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in ethanol or DMSO).

-

Seed HL-60 cells at a density of 2-3 x 10⁵ cells/mL.

-

Add the this compound stock solution directly to the culture medium to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration is non-toxic (typically <0.1%).

-

Incubate cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for analysis.

-

In Vitro Alkaline Ceramidase Inhibition Assay

This protocol is a representative method for measuring the direct inhibitory effect of this compound on enzyme activity.

-

Enzyme Source: Microsomal fractions isolated from cultured cells or tissues known to express alkaline ceramidase.

-

Substrate: A fluorogenic ceramide substrate, such as D-ribo-C₁₂-NBD-phytoceramide (NBD-C₁₂-PHC).

-

Assay Buffer: 25 mM glycine-NaOH (pH 9.0-9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100.

-

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, pre-incubate the microsomal protein (enzyme source) with the different concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Prepare the substrate solution by dispersing NBD-C₁₂-PHC in assay buffer via sonication.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding a quenching solution (e.g., chloroform:methanol).

-

Extract the lipids and separate the product (NBD-C₁₂-fatty acid) from the substrate using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quantify the fluorescent product using a plate reader or fluorescence detector.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Harvesting: Collect ~1 x 10⁶ cells per sample from the this compound-treated and control cultures by centrifugation (300 x g, 5 minutes).

-

Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cells and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for several weeks).

-

Rehydration: Centrifuge the fixed cells (500 x g, 5 minutes) to remove the ethanol. Wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal on a linear scale (typically FL2 or FL3 channel).

-

Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Conclusion

This compound is a well-characterized and highly selective inhibitor of alkaline ceramidase. Its mechanism of action, centered on the elevation of endogenous ceramide, provides a direct link between sphingolipid metabolism and cell cycle control. By inducing a potent G₀/G₁ arrest, this compound serves as an indispensable research tool for dissecting the anti-proliferative signaling pathways governed by ceramide. The detailed protocols and quantitative data presented herein offer a comprehensive resource for researchers investigating ceramide biology and for professionals in drug development exploring novel therapeutic strategies that target cell cycle dysregulation in disease.

References

Methodological & Application

Application Notes and Protocols for D-erythro-MAPP in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-MAPP ((1S,2R)-D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol) is a potent and specific, cell-permeable inhibitor of alkaline ceramidase.[1][2] By blocking the hydrolysis of ceramide into sphingosine and a free fatty acid, this compound leads to the intracellular accumulation of endogenous ceramide.[3][4] Ceramide is a critical bioactive sphingolipid that acts as a second messenger in various cellular signaling pathways, including those regulating apoptosis, cell cycle arrest, and senescence.[5] Consequently, this compound serves as a valuable pharmacological tool to investigate the roles of ceramide and sphingolipid metabolism in cell fate decisions. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability and cell cycle progression.

Mechanism of Action

This compound functions as a specific inhibitor of alkaline ceramidase, exhibiting a significantly higher potency for this enzyme compared to its acidic counterpart. This inhibition leads to an increase in intracellular ceramide levels. Elevated ceramide concentrations can trigger a signaling cascade that culminates in cell growth suppression and cell cycle arrest, primarily at the G0/G1 phase.

Signaling Pathway of this compound Action

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and subsequent cell cycle arrest, growth suppression, and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various in vitro models.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Cell Line/System | Reference |

| Alkaline Ceramidase | 1-5 µM | In vitro | |

| Acid Ceramidase | >500 µM | In vitro |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Observed Effect | Reference |

| Human Promyelocytic Leukemia (HL-60) | Growth Suppression | 5 µM | Time-dependent | G0/G1 cell cycle arrest | |

| Human Breast Cancer (MCF-7) | Cell Viability | 4.4 µM - 15.6 µM | 24 hours | Inhibition of cell viability |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound at a concentration of 10 mM in DMSO or ethanol. For example, to prepare a 10 mM stock solution from this compound (Molecular Weight: 361.56 g/mol ), dissolve 3.62 mg of the compound in 1 mL of solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow for in vitro cell culture experiments using this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cells like MCF-7.

Materials:

-

96-well flat-bottom plates

-

MCF-7 cells in culture medium

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-